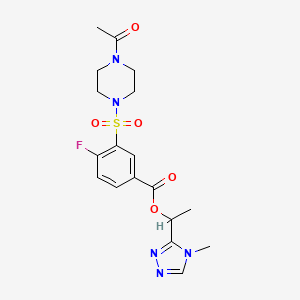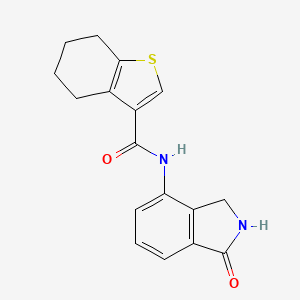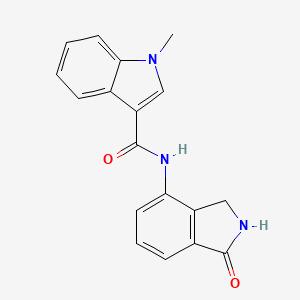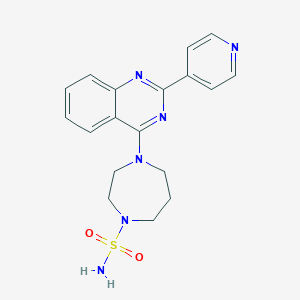![molecular formula C22H30N2O4 B7423936 benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate](/img/structure/B7423936.png)
benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is a complex organic compound with a unique structure that includes a piperidine ring, a formamido group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of a piperidine derivative with an appropriate acyl chloride, followed by esterification with benzyl alcohol. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-3-methyl-2-[pentanoyl[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate
- Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}propanoate
Uniqueness
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is unique due to its specific structural features, such as the presence of a piperidine ring and a formamido group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl (2S)-3,3-dimethyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-5-18(25)24-13-11-17(12-14-24)20(26)23-19(22(2,3)4)21(27)28-15-16-9-7-6-8-10-16/h5-10,17,19H,1,11-15H2,2-4H3,(H,23,26)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHLURQRBHJMLX-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1H-indol-3-yl)-2-[4-(4-methylsulfonylphenoxy)butanoylamino]propanoic acid](/img/structure/B7423862.png)
![6-[(3,4-Difluorophenyl)methylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7423864.png)
![4-(Pyridin-2-ylmethylsulfanylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7423878.png)
![6-[[[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7423883.png)


![1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7423891.png)

![1-tert-butyl-5-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7423899.png)
![3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7423907.png)

![1-(1-cyclopropylethyl)-5-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7423940.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxoethyl]sulfonylbenzoate](/img/structure/B7423946.png)
![2-oxo-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]acetamide](/img/structure/B7423959.png)
